

# 8-Oxa-2-azaspiro[4.5]decan-3-one structure elucidation

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## Compound of Interest

Compound Name: 8-Oxa-2-azaspiro[4.5]decan-3-one

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An In-depth Technical Guide to the Structure Elucidation of **8-Oxa-2-azaspiro[4.5]decan-3-one**

## Abstract

The spirocyclic lactam motif is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of biologically active molecules and serving as a critical building block in drug discovery.<sup>[1]</sup> The unique three-dimensional architecture and conformational rigidity of these structures offer promising avenues for developing novel therapeutics with high specificity and efficacy.<sup>[2][3]</sup> This guide presents a comprehensive, multi-technique framework for the unambiguous structure elucidation of a representative member of this class: **8-Oxa-2-azaspiro[4.5]decan-3-one**. We will move beyond a simple recitation of methods to provide a self-validating, logic-driven workflow, explaining the causality behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable strategy for characterizing complex heterocyclic scaffolds.

## Introduction: The Significance of the Spirocyclic Lactam Core

**8-Oxa-2-azaspiro[4.5]decan-3-one** is a heterocyclic compound featuring a  $\gamma$ -lactam ring fused to a tetrahydropyran ring through a common spiro-carbon atom. Its molecular formula is  $C_8H_{13}NO_2$  with a molecular weight of 155.19 g/mol.<sup>[4]</sup> While this specific molecule may serve as a synthetic intermediate, its core structure is of immense interest. Related oxa-

azaspiro[4.5]decane derivatives have been investigated for a range of therapeutic applications, including as M1 muscarinic agonists for Alzheimer's disease, antihypertensive agents, and Fatty Acid Amide Hydrolase (FAAH) inhibitors for pain and inflammation.[5][6][7]

Given the critical importance of precise molecular architecture in determining biological activity, a definitive and verifiable method for structure elucidation is paramount. This guide outlines such a method, integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments.

Caption: 2D structure of **8-Oxa-2-azaspiro[4.5]decan-3-one**.

## Foundational Analysis: Confirming Identity and Functional Groups

The first phase of elucidation involves orthogonal techniques to confirm the molecular formula and identify the key functional groups. This establishes a foundational dataset upon which the more complex NMR analysis will be built.

### High-Resolution Mass Spectrometry (HRMS)

**Causality:** Before dedicating resources to detailed structural analysis, it is imperative to confirm that the compound in hand has the correct elemental composition. HRMS provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):

- **Sample Preparation:** Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Infusion:** Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10  $\mu$ L/min).
- **Ionization:** Use positive ion mode to generate protonated molecules ( $[M+H]^+$ ) or other adducts like  $[M+Na]^+$ .
- **Data Acquisition:** Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da), ensuring sufficient resolution (>10,000 FWHM) to achieve high mass accuracy.

- Analysis: Compare the measured exact mass of the molecular ion to the theoretical mass calculated for the proposed formula,  $C_8H_{13}NO_2$ . The deviation should be less than 5 ppm.

Data Presentation:

Ion Species	Theoretical m/z	Observed m/z (Hypothetical)	Mass Error (ppm)
$[M+H]^+$	156.10192	156.1021	+1.2
$[M+Na]^+$	178.08386	178.0840	+0.8

Table 1: Expected HRMS data for  $C_8H_{13}NO_2$ .[\[4\]](#)

## Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying the principal functional groups within a molecule. For this scaffold, we expect to see characteristic absorptions for the amide (lactam) and ether moieties.

Experimental Protocol (KBr Pellet):

- Preparation: Mix approximately 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).
- Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pressing: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.
- Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of  $4000-400\text{ cm}^{-1}$ .

Data Presentation:

Functional Group	Vibration Type	Expected Frequency (cm <sup>-1</sup> )	Rationale
Amide N-H	Stretch	3200 - 3400	Confirms the secondary amide. <a href="#">[8]</a>
C-H (sp <sup>3</sup> )	Stretch	2850 - 3000	Aliphatic C-H bonds in the rings.
Amide C=O (Lactam)	Stretch (Amide I)	1680 - 1700	Typical for a five-membered γ-lactam ring. <a href="#">[9]</a>
C-O-C (Ether)	Asymmetric Stretch	1070 - 1150	Confirms the tetrahydropyran ether linkage.

Table 2: Key characteristic FTIR absorption bands for **8-Oxa-2-azaspiro[4.5]decan-3-one**.

## The Core of Elucidation: A Comprehensive NMR Workflow

With the molecular formula and key functional groups confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the precise atomic connectivity and complete the structural puzzle. Our workflow is designed to be self-validating, where data from one experiment is used to confirm and expand upon the hypotheses generated by another.

Caption: A logical workflow for NMR-based structure elucidation.

## One-Dimensional (1D) NMR: The Initial Blueprint

Causality: <sup>1</sup>H and <sup>13</sup>C NMR provide the fundamental census of hydrogen and carbon atoms in the molecule, categorizing them by their chemical environment. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments further classify carbons into CH, CH<sub>2</sub>, and CH<sub>3</sub> groups, which is crucial for building molecular fragments.

Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- Shimming: Shim the magnetic field to ensure homogeneity and optimal resolution.
- $^1\text{H}$  NMR Acquisition: Acquire a standard proton spectrum. The number of signals, their integration (relative number of protons), chemical shift (ppm), and multiplicity (splitting pattern) provide the initial data.
- $^{13}\text{C}$  and DEPT Acquisition: Acquire a proton-decoupled  $^{13}\text{C}$  spectrum to count the number of unique carbons. Run DEPT-90 and DEPT-135 experiments to differentiate between  $\text{CH}$  (positive in both),  $\text{CH}_2$  (negative in DEPT-135, absent in DEPT-90), and  $\text{CH}_3$  (positive in DEPT-135, absent in DEPT-90) signals. Quaternary carbons (including  $\text{C=O}$  and the spiro-carbon) are visible in the  $^{13}\text{C}$  spectrum but absent in all DEPT spectra.

Data Presentation (Predicted):

Atom Label	Predicted $^1\text{H}$ Shift (ppm), Multiplicity, Integration	Predicted $^{13}\text{C}$ Shift (ppm)	DEPT-135
$\text{C=O}$ (C3)	-	~175	Absent
Spiro-C (C5)	-	~70	Absent
$\text{CH}_2$ (C4)	~3.3, s, 2H	~45	Negative
$\text{CH}_2$ (C1)	~2.5, s, 2H	~40	Negative
$\text{O-CH}_2$ (C7, C9)	~3.8, t, 4H	~65	Negative
$\text{CH}_2$ (C6, C10)	~1.8, t, 4H	~35	Negative
N-H	~7.5, br s, 1H	-	-

Table 3: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data. Chemical shifts are estimates based on similar structures and serve as a starting point for assignment.[10][11]

## Two-Dimensional (2D) NMR: Connecting the Atoms

**Causality:** While 1D NMR provides the parts list, 2D NMR provides the assembly instructions. A combination of COSY, HSQC, and HMBC experiments is used to connect the atoms into the final spirocyclic structure, leaving no ambiguity.

**Protocol:** Standard pulse programs for COSY, HSQC, and HMBC are run on the same sample used for 1D NMR.

- **COSY (Correlation Spectroscopy):** This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).
  - **Expected Result:** A cross-peak between the protons at ~3.8 ppm (C7/C9) and ~1.8 ppm (C6/C10) would confirm the -O-CH<sub>2</sub>-CH<sub>2</sub>- fragment of the tetrahydropyran ring. The absence of other correlations would support the isolated nature of the CH<sub>2</sub> groups in the lactam ring.
- **HSQC (Heteronuclear Single Quantum Coherence):** This is the definitive tool for linking each proton directly to the carbon it is attached to.
  - **Expected Result:** It will show correlations for every C-H bond, for instance, linking the <sup>1</sup>H signal at ~3.8 ppm to the <sup>13</sup>C signal at ~65 ppm, confirming the assignment of the O-CH<sub>2</sub> groups.
- **HMBC (Heteronuclear Multiple Bond Correlation):** This is arguably the most critical experiment for elucidating complex structures. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This allows us to "see" across quaternary carbons and heteroatoms.
  - **Causality in Action:** The key to confirming the spirocyclic structure lies in identifying HMBC correlations to the spiro-carbon (C5). The protons on C1, C4, C6, and C10 should all show a correlation to the quaternary carbon signal at ~70 ppm. Similarly, correlations from the protons on C1 and C4 to the carbonyl carbon (C3) at ~175 ppm will lock in the structure of the lactam ring.

**Caption:** Key HMBC correlations confirming the spirocyclic core.

# Advanced Analysis: Stereochemistry and 3D Structure

While the parent **8-Oxa-2-azaspiro[4.5]decan-3-one** is achiral, many of its derivatives possess stereocenters. A complete structure elucidation must address the three-dimensional arrangement of atoms.

- **NOESY/ROESY Spectroscopy:** For chiral derivatives, these experiments detect through-space correlations between protons that are close to each other, regardless of bonding. This is the primary NMR method for determining the relative stereochemistry of substituents on the rings.
- **Single-Crystal X-ray Crystallography:** This is the unequivocal gold standard for structure determination.<sup>[12]</sup> If a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides a complete 3D model of the molecule, revealing precise bond lengths, bond angles, and both relative and absolute stereochemistry.<sup>[6]</sup> This technique serves as the ultimate validation of the structure proposed by spectroscopic methods.

## Conclusion

The structure elucidation of **8-Oxa-2-azaspiro[4.5]decan-3-one** is a clear demonstration of a modern, logic-driven analytical workflow. The process begins with foundational techniques like HRMS and FTIR to confirm the elemental composition and key functional groups. It then progresses to a systematic and integrated series of 1D and 2D NMR experiments that function as a self-validating system. The combination of COSY, HSQC, and particularly HMBC, allows for the unambiguous assembly of the molecular fragments into the final spirocyclic architecture. For more complex, chiral derivatives of this scaffold, the workflow can be extended with NOESY and X-ray crystallography to provide a complete and definitive three-dimensional structure. This comprehensive approach ensures the highest level of scientific integrity and is essential for advancing drug discovery programs that rely on these valuable molecular scaffolds.

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